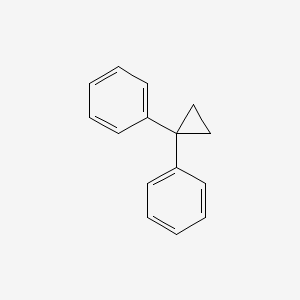

1,1-Diphenylcyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

3282-18-6 |

|---|---|

Molecular Formula |

C15H14 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(1-phenylcyclopropyl)benzene |

InChI |

InChI=1S/C15H14/c1-3-7-13(8-4-1)15(11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

YHPLHTWUZJURAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Diphenylcyclopropane and Its Derivatives

Carbene and Carbenoid Addition Reactions

Carbene and carbenoid additions to alkenes are fundamental strategies for constructing cyclopropane (B1198618) rings. These reactions involve the transfer of a methylene (B1212753) group (or a substituted methylene group) to a double bond. For the synthesis of 1,1-diphenylcyclopropane, the precursor is typically 1,1-diphenylethylene (B42955).

Simmons-Smith Reaction and its Variants

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that avoids the need for hazardous diazomethane (B1218177). It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which stereospecifically adds a methylene group to an alkene. The reaction is known for its broad functional group tolerance and proceeds via a concerted mechanism, meaning the configuration of the starting alkene is preserved in the cyclopropane product.

The active reagent is prepared from diiodomethane (B129776) and a zinc-copper couple. The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react more rapidly.

A significant variant is the Furukawa modification , which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. This modification often increases the reactivity and can be more reproducible, especially for the cyclopropanation of cationically polymerizable olefins like vinyl ethers.

Table 1: Key Features of the Simmons-Smith Reaction

| Feature | Description |

|---|---|

| Reagents | Diiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn-Cu) |

| Variant Reagents | Diiodomethane (CH₂I₂) and Diethylzinc (Et₂Zn) (Furukawa) |

| Reactant | Alkene (e.g., 1,1-Diphenylethylene) |

| Product | Cyclopropane (e.g., this compound) |

| Mechanism | Concerted, cheletropic reaction |

| Stereochemistry | Stereospecific; alkene geometry is retained |

Sulfonium (B1226848) Ylide-Mediated Cyclopropanation

The Corey-Chaykovsky reaction provides a powerful method for cyclopropanation using sulfur ylides. This reaction is particularly effective for electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. The mechanism involves the conjugate (1,4-addition) of the sulfonium ylide to the Michael acceptor. This initial nucleophilic addition forms a zwitterionic betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution (ring closure) to form the cyclopropane ring and expel a neutral sulfide (B99878) molecule.

Sulfur ylides are typically generated in situ by treating a sulfonium salt with a strong base. Dimethylsulfoxonium methylide, often called the Corey-Chaykovsky Reagent, is a common choice. While this method is highly effective for enones, its application to unactivated, electron-rich alkenes like 1,1-diphenylethylene is less common compared to carbenoid-based methods. However, derivatives of 1,1-diphenylethylene bearing an electron-withdrawing group can be suitable substrates.

Table 2: Mechanism of Sulfonium Ylide Cyclopropanation

| Step | Process |

|---|---|

| 1. Ylide Formation | Deprotonation of a sulfonium salt with a strong base. |

| 2. Nucleophilic Addition | The ylide carbanion adds to the β-carbon of a Michael acceptor. |

| 3. Ring Closure | The resulting enolate undergoes intramolecular Sₙ2 reaction, displacing the sulfide. |

Diazo Compound-Based Approaches and Pyrazoline Intermediates

The use of diazo compounds offers another route to cyclopropanes, often proceeding through a pyrazoline intermediate. The reaction of a diazoalkane, such as diphenyldiazomethane, with an alkene can lead to a [3+2] cycloaddition, forming a 1-pyrazoline. These pyrazoline intermediates are often unstable and can eliminate a molecule of nitrogen (N₂) upon thermolysis or photolysis to yield the corresponding cyclopropane.

The stability of the pyrazoline intermediate is dependent on its structure. For instance, 1-pyrazolines that have a quaternary carbon atom, which would be the case when diphenyldiazomethane reacts with an alkene, are relatively stable and can sometimes be isolated. The thermal decomposition of the pyrazoline involves the cleavage of the carbon-nitrogen bonds, releasing N₂ gas and forming the cyclopropane ring. For example, the reaction of diphenyldiazomethane with an appropriate alkene followed by heating can produce this compound derivatives.

Research Highlight: In a study on the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, it was found that the pyrazoline breaks down at elevated temperatures. The decomposition in a melted state, for instance, begins at around 116 °C. One of the decomposition products is diphenyldiazomethane, which itself decomposes at higher temperatures (around 218 °C), indicating the release of nitrogen and the formation of a diphenylcarbene species that can lead to cyclopropane formation in the presence of an alkene.

Transition Metal-Catalyzed Carbene Transfer (e.g., FeCl₂-catalyzed)

Transition metal catalysts are highly efficient for promoting carbene transfer reactions from diazo compounds to alkenes. Metals such as copper, rhodium, and iron can activate the diazo compound to form a metal-carbene intermediate. This intermediate then transfers the carbene moiety to the alkene to form the cyclopropane.

Iron-based catalysts, including simple iron salts like iron(II) chloride (FeCl₂), have emerged as inexpensive and effective catalysts for cyclopropanation. The reaction involves the iron catalyst mediating the decomposition of the diazo compound and facilitating the subsequent carbene transfer. These reactions can proceed under mild conditions and offer a valuable alternative to more expensive metal catalysts. For example, the FeCl₂-catalyzed reaction of a styrene (B11656) derivative with a diazo compound can produce the corresponding cyclopropane with good yield and selectivity. This methodology is applicable to the synthesis of this compound derivatives from 1,1-diphenylethylene and a suitable carbene precursor.

Elimination Reactions for Cyclopropane Formation

While addition reactions are more common, intramolecular elimination reactions can also be employed to construct cyclopropane rings.

Hofmann-Type Eliminations from Quaternary Ammonium (B1175870) Halides

The Hofmann elimination is a classic reaction that typically involves the E2 elimination of a quaternary ammonium hydroxide (B78521) to form an alkene (a 1,2-elimination). The reaction is known for producing the less-substituted alkene, a tendency known as the Hofmann rule.

However, a variation of this reaction, a 1,3-elimination, can be used to form a cyclopropane ring. This requires a substrate with a leaving group (the quaternary amine) and an acidic proton on the γ-carbon. The process begins with the exhaustive methylation of a primary amine containing a γ-hydrogen, using excess methyl iodide to form a quaternary ammonium iodide salt. This salt is then treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide. Upon heating, the hydroxide base abstracts a proton from the γ-position, initiating an intramolecular nucleophilic substitution where the carbanion displaces the trialkylamine leaving group, thus closing the three-membered ring. This approach is less common than carbene additions but represents a viable synthetic route given a suitably functionalized precursor.

Mechanistic Studies of Alpha', Beta, and Gamma Eliminations

The formation of a cyclopropane ring via an intramolecular nucleophilic substitution is a classic example of a γ- or 1,3-elimination. This process involves the removal of two substituents from the first and third positions of a carbon chain. A well-established example is the reaction of 1,3-dihalopropanes with a reducing agent, such as zinc metal. vedantu.com

The mechanism of this reaction is believed to proceed through a free radical pathway. vedantu.com In the case of 1,3-dibromopropane (B121459), the reaction with zinc dust is thought to initiate via a single electron transfer from the zinc to one of the carbon-bromine bonds, leading to the formation of a radical anion. This intermediate can then lose a bromide ion to form a 3-bromopropyl radical. A second electron transfer from zinc to this radical would generate a carbanion, which then undergoes an intramolecular SN2 reaction, displacing the second bromide and forming the cyclopropane ring. Alternatively, a Wurtz-type mechanism involving the formation of an organozinc intermediate has also been proposed. doubtnut.com

The following table summarizes the key steps in the proposed free radical mechanism for the formation of cyclopropane from 1,3-dibromopropane and zinc:

| Step | Description |

| 1 | Single electron transfer from Zn to a C-Br bond of 1,3-dibromopropane to form a radical anion. |

| 2 | Fragmentation of the radical anion to form a 3-bromopropyl radical and a bromide ion. |

| 3 | Second single electron transfer from Zn to the 3-bromopropyl radical to form a 3-bromopropyl carbanion. |

| 4 | Intramolecular nucleophilic attack of the carbanion on the carbon bearing the second bromine atom. |

| 5 | Displacement of the second bromide ion to form the cyclopropane ring. |

Reductive and Metal-Mediated Syntheses

Reductive and metal-mediated methods offer powerful and often more versatile alternatives to classical elimination reactions for the synthesis of this compound and its derivatives. These methods involve the use of reducing agents or organometallic reagents to construct the three-membered ring.

Reduction of Precursor Acids and Esters (e.g., β-Phenylcinnamic acid)

While the direct reduction of β-phenylcinnamic acid or its esters to this compound is not a commonly cited method in the literature, the functional group transformations of cinnamic acid derivatives are extensively studied. nih.govbeilstein-journals.org The synthesis of coumarin (B35378) derivatives from cinnamic acids through photocatalytic oxidative cyclization has been reported, highlighting the reactivity of the double bond and the aromatic ring. rsc.org Conceptually, a reductive cyclization of a suitably functionalized derivative of β-phenylcinnamic acid could potentially lead to a this compound derivative, although this specific transformation is not well-documented.

Phase Transfer Catalysis for Gem-Dihalo to Gem-Dihydro Conversion

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. A notable application in the synthesis of this compound derivatives involves a two-step process starting from a precursor that is first converted to a gem-dihalocyclopropane. google.com

In a specific patented example, a 1,1-diphenylalkene derivative is reacted with chloroform (B151607) in a two-phase system consisting of an organic solvent and a concentrated aqueous solution of a strong base, such as sodium hydroxide. A phase transfer catalyst, such as benzyltriethylammonium bromide, facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates the chloroform to generate dichlorocarbene (B158193) (:CCl2). The highly reactive dichlorocarbene then undergoes a [1+2] cycloaddition with the alkene to form the 1,1-dichloro-2,2-diphenylcyclopropane derivative. google.com

The second step involves the reductive dehalogenation of the gem-dichlorocyclopropane to the corresponding this compound. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or metallic sodium. google.com

| Step | Reaction | Reagents | Key Features |

| 1 | Dichlorocyclopropanation | CHCl3, 50% aq. NaOH, Benzyltriethylammonium bromide | Phase transfer catalysis, in situ generation of dichlorocarbene. |

| 2 | Reductive Dehalogenation | LiAlH4 or Na | Conversion of the gem-dichloro group to a gem-dihydro group. |

Formation via Organometallic Reagents (e.g., Kulinkovich Reaction)

The Kulinkovich reaction is a versatile method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction can be adapted to produce this compound derivatives. For instance, the reaction of a benzophenone (B1666685) with a suitable Grignard reagent in the presence of a titanium catalyst would be expected to yield a 1,1-diphenylcyclopropanol derivative.

The generally accepted mechanism of the Kulinkovich reaction involves the initial formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. nrochemistry.comwikipedia.org This titanacyclopropane then reacts with the carbonyl group of the ester (or in this hypothetical case, the ketone) to form an oxatitanacyclopentane intermediate. This intermediate then rearranges to form the cyclopropanol (B106826) product after workup. youtube.com

The key steps in the Kulinkovich reaction are outlined below:

| Step | Description |

| 1 | Formation of a dialkyltitanium species from the Grignard reagent and the titanium(IV) alkoxide. |

| 2 | β-Hydride elimination to form a titanacyclopropane intermediate. |

| 3 | Reaction of the titanacyclopropane with the carbonyl compound to form an oxatitanacyclopentane. |

| 4 | Rearrangement of the oxatitanacyclopentane to form the magnesium salt of the cyclopropanol. |

| 5 | Aqueous workup to yield the final cyclopropanol product. |

Photoinduced Radical Nucleophilic Substitution (SRN1)

The photoinduced radical nucleophilic substitution (SRN1) reaction provides a pathway for the synthesis of highly substituted molecules that may be difficult to access through conventional ionic pathways. This methodology has been successfully applied to the synthesis of 1,1-disubstituted cyclopropanes.

In a reported example, 1,1-dichlorocyclopropanes react with trimethyltin (B158744) anions (Me3Sn-) under photochemical irradiation to yield 1,1-bis(trimethylstannyl)cyclopropanes. researchgate.net The reaction is proposed to proceed via an SRN1 mechanism. The key steps of this mechanism involve the initiation by photoinduced electron transfer to the dichlorocyclopropane, followed by the loss of a chloride ion to form a chlorocyclopropyl radical. This radical then reacts with the trimethyltin anion to form a radical anion, which can then transfer an electron to another molecule of the starting dichlorocyclopropane to propagate the chain reaction, ultimately leading to the disubstituted product.

Advanced Synthetic Strategies for Substituted 1,1-Diphenylcyclopropanes

The development of advanced synthetic strategies allows for the construction of complex and highly functionalized this compound derivatives. Transition metal-catalyzed reactions have emerged as powerful tools in this regard.

For instance, palladium-catalyzed intramolecular C-H activation has been utilized to synthesize cyclopropanes from gem-dialkyl groups. chemrxiv.org While not specifically demonstrated for this compound, this methodology offers a potential route to access such structures from appropriately substituted precursors. The proposed mechanism involves an initial oxidative addition of an aryl halide to a palladium(0) catalyst, followed by a base-assisted C-H activation to form a palladacycle. A second C-H activation event then leads to the formation of the cyclopropane ring via reductive elimination.

Another advanced strategy involves the ring-opening of cyclopropanes to generate reactive intermediates that can then be used in further transformations. Transition metal-catalyzed functionalization of vinylcyclopropanes and cyclopropanols has been reviewed as a powerful method for the construction of complex molecular architectures. rsc.org These methods, while involving the opening of a cyclopropane ring, highlight the synthetic utility of these strained systems as intermediates in the synthesis of more complex molecules, which could include other substituted this compound derivatives.

Enantioselective Approaches (e.g., Michael Initiated Ring Closure)

The enantioselective synthesis of cyclopropanes is of great importance, and the Michael Initiated Ring Closure (MIRC) reaction has emerged as a powerful and versatile strategy for accessing chiral cyclopropanes with high levels of stereocontrol. rsc.orgrsc.org The MIRC reaction is a tandem process that involves a Michael addition followed by an intramolecular cyclization, effectively forming the three-membered ring. rsc.org Organocatalysis plays a crucial role in modern MIRC reactions, utilizing chiral catalysts such as quinine (B1679958) or cinchonine (B1669041) derivatives to direct the stereochemical outcome through non-covalent interactions like hydrogen bonding. rsc.org

One prominent enantioselective method is the organocatalytic cascade Michael-alkylation reaction. In a study by Xie, Zu, Li, Wang, and Wang (2007), chiral cyclopropanes were synthesized from α,β-unsaturated aldehydes and bromomalonates. organic-chemistry.org This reaction, catalyzed by a chiral diphenylprolinol TMS ether, proceeds in a single step to form two new carbon-carbon bonds and two stereogenic centers, one of which is a quaternary carbon. organic-chemistry.org The process leverages the dual reactivity of bromomalonates, which act as both a nucleophile in the initial Michael addition and an electrophile in the subsequent intramolecular alkylation. organic-chemistry.org This methodology has proven effective for a broad range of substrates, including various α,β-unsaturated aldehydes, achieving high enantioselectivities and diastereoselectivities. organic-chemistry.org

While direct MIRC examples for this compound itself are specific, the principles are demonstrated in the synthesis of highly substituted chiral cyclopropanes. For instance, the reaction between cinnamaldehyde (B126680) and dimethyl bromomalonate catalyzed by a chiral secondary amine catalyst yields a densely functionalized cyclopropane derivative with excellent stereocontrol.

| Aldehyde Substrate | Bromomalonate Substrate | Catalyst | Base | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (% ee) |

|---|---|---|---|---|---|---|

| Cinnamaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 2,6-Lutidine | 94 | >30:1 | 98 |

| (E)-3-(4-Nitrophenyl)acrylaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 2,6-Lutidine | 95 | >30:1 | 98 |

| (E)-3-(4-Methoxyphenyl)acrylaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 2,6-Lutidine | 90 | >30:1 | 97 |

| Crotonaldehyde | Diethyl bromomalonate | Diphenylprolinol TMS ether | 2,6-Lutidine | 85 | >30:1 | 90 |

Synthesis of Halogenated this compound Derivatives (e.g., Difluorocyclopropanes)

Halogenated cyclopropanes, particularly gem-dihalocyclopropanes, are important synthetic intermediates due to the combined effects of ring strain and the presence of the dihalomethylene group. nih.gov The introduction of fluorine atoms can profoundly alter the physicochemical properties of molecules, making gem-difluorocyclopropanes attractive motifs in medicinal chemistry and materials science. nih.govresearchgate.net

The most common and direct method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene (:CF₂) with an alkene. researchgate.netresearchgate.net For the synthesis of 1,1-diphenyl-2,2-difluorocyclopropane, the substrate is 1,1-diphenylethylene. Various reagents and methods have been developed to generate the highly reactive difluorocarbene intermediate.

Classic methods include the thermal decomposition of sodium chlorodifluoroacetate (ClF₂CCOONa). researchgate.net More modern reagents that are often more convenient and efficient include trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) and other Ruppert-Prakash-type reagents (XCF₂SiMe₃). researchgate.netnih.gov These reagents can generate difluorocarbene under milder conditions.

For instance, 1,1-dibromo-2,2-diphenylcyclopropane (B97014) can be synthesized by reacting 1,1-diphenylethylene with bromoform (B151600) (CHBr₃) in the presence of a strong base like potassium tert-butoxide. researchgate.net Similarly, gem-dichloro derivatives can be prepared from 1,1-diphenylethylene using chloroform (CHCl₃) and aqueous sodium hydroxide under phase-transfer catalysis conditions, which is a method well-suited for dichlorocarbene generation. google.comresearchgate.net

| Target Compound | Alkene Substrate | Carbene Source/Reagents | Base/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,1-Dibromo-2,2-diphenylcyclopropane | 1,1-Diphenylethylene | Bromoform (CHBr₃) | Potassium tert-butoxide | 67 | researchgate.net |

| 1,1-Dichloro-2,2-diphenylcyclopropane derivative | Substituted 1,1-diphenylethylene | Chloroform (CHCl₃) | NaOH (aq) / Benzyltriethylammonium bromide (PTC) | Not specified | google.com |

| General gem-Difluorocyclopropanes | Various Alkenes | Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) | Fluoride (catalytic) | High | nih.gov |

| General gem-Difluorocyclopropanes | Various Alkenes | Sodium chlorodifluoroacetate (ClF₂CCOONa) | Thermal decomposition | Variable | researchgate.net |

Reactivity and Mechanistic Investigations of 1,1 Diphenylcyclopropane Transformations

Ring-Opening Reactions

The significant ring strain inherent in the cyclopropane (B1198618) ring, estimated to be over 100 kJ mol⁻¹, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov This reactivity, combined with the electronic influence of substituents, makes cyclopropanes versatile building blocks in organic synthesis. nih.gov In the case of 1,1-diphenylcyclopropane, the phenyl groups play a crucial role in stabilizing intermediates formed during ring-opening, influencing the regioselectivity and feasibility of various transformations.

Reductive strategies offer a powerful method for cleaving the C-C bonds of the cyclopropane ring, leading to the formation of 1,3-difunctionalized products that can be difficult to access through other synthetic routes.

The reaction of arylcyclopropanes with alkali metals, such as sodium, promotes reductive ring opening. This process generates reactive carbanionic intermediates that can be trapped by co-existing electrophiles, leading to 1,3-difunctionalized 1-arylalkanes. researchgate.net The cleavage typically occurs at the bond between the most substituted carbon and one of the adjacent carbons, driven by the formation of a stable benzylic anion.

In a typical procedure, treatment of an arylcyclopropane with a sodium dispersion in the presence of a reduction-resistant electrophile results in the cleavage of the cyclopropane ring. This is followed by the immediate trapping of the resulting anionic species. nih.gov For instance, when arylcyclopropanecarboxamides are treated with sodium dispersion and methoxypinacolborane, the reductive cleavage is followed by borylation to yield the enolates of γ-aryl-γ-borylalkanamides. nih.gov These enolates can then react with a second electrophile. nih.gov This method allows for the sequential introduction of two different functional groups at the 1- and 3-positions relative to the aromatic ring.

Table 1: Examples of Electrophiles Used in Reductive Ring-Opening of Arylcyclopropanes

| Electrophile Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Boron Electrophiles | Methoxypinacolborane | Boryl |

| Epoxides | Ethylene Oxide | Hydroxyethyl |

| Oxetanes | Oxetane | Hydroxypropyl |

| Aldehydes | Paraformaldehyde | Hydroxymethyl |

This table is based on electrophiles reported for use with arylcyclopropanes in reductive ring-opening reactions. researchgate.net

While the hydroboration of alkenes is a well-established reaction, its application to the C-C sigma bonds of non-activated cyclopropanes has been a more recent development. nsf.govnih.gov A catalyst-free, three-component system involving cyclopropanes, boron halides (e.g., BBr₃), and hydrosilanes enables the 1,3-hydroboration of non-activated cyclopropanes under mild conditions. nsf.govresearchgate.net

The reaction proceeds via a stepwise pathway rather than a concerted mechanism. nsf.govnih.gov Density functional theory (DFT) calculations suggest the preferred pathway involves the formation of a cationic boron intermediate, which is then quenched by a hydride transfer from the silane. nih.govresearchgate.net This process follows an anti-Markovnikov rule, where the boryl group adds to the less substituted carbon, and the hydride adds to the more substituted carbon, leading to regioselectively produced alkyl boronic esters. nsf.gov In the context of this compound, this would involve cleavage of one of the C-C bonds adjacent to the diphenyl-substituted carbon.

The mechanism is distinct from the classic hydroboration of olefins, which typically proceeds through a four-membered concerted transition state. nsf.gov The stepwise nature of the cyclopropane hydroboration avoids the high energy barrier associated with a concerted transition state. nsf.gov

Oxidative methods provide an alternative pathway for the 1,3-difunctionalization of cyclopropanes. These reactions often proceed through radical or cationic intermediates, leveraging the stability imparted by the aryl substituents. Single-electron oxidation of an arylcyclopropane generates a radical cation, which weakens the adjacent C-C bond and facilitates ring opening. researchgate.netresearchgate.net

Electrochemical methods have been developed for the C-C bond cleavage and 1,3-difunctionalization of arylcyclopropanes under catalyst-free and external-oxidant-free conditions. researchgate.netresearchgate.net In this process, the arylcyclopropane is first oxidized at the anode to form a radical cation. researchgate.net This intermediate undergoes C-C bond cleavage to form a distonic radical cation, which is then further oxidized to a benzylic carbocation. This carbocation is subsequently trapped by nucleophiles present in the reaction medium. By strategically choosing the nucleophiles, various 1,3-difunctionalized products, such as 1,3-difluoro, 1,3-oxyfluoro, and 1,3-dioxygenated compounds, can be synthesized with high chemo- and regioselectivity. researchgate.net

Visible light photocatalysis offers another mild approach for the 1,3-oxyheteroarylation of aryl cyclopropanes. rsc.org Mechanistic studies indicate a photo-induced radical pathway involving the single-electron oxidation of both the aryl cyclopropane and an azine N-oxide, followed by a stepwise ring opening to yield β-pyridyl ketones. rsc.org

Aryl iodide catalysts have also been employed for the general ring-opening 1,3-oxidation of substituted cyclopropanes. nih.gov This method can be used for 1,3-difluorination, 1,3-fluoroacetoxylation, and the synthesis of 1,3-diols, 1,3-amino alcohols, and 1,3-diamines from cyclopropane precursors. nih.gov

The reactivity of the cyclopropane ring can be harnessed through reactions with both electrophiles and nucleophiles, often facilitated by activating groups on the ring. Cyclopropanes bearing electron-accepting groups are potent σ-electrophiles that can undergo polar reactions with nucleophiles. nih.gov The attack of a nucleophile, such as a thiophenolate or azide (B81097) ion, leads to a ring-opened adduct. nih.gov For a 1,1-disubstituted cyclopropane like this compound, nucleophilic attack would be directed by the electronic nature of any additional substituents, though the phenyl groups themselves primarily stabilize cationic intermediates rather than promoting nucleophilic attack.

Electrophilic ring cleavage occurs when the cyclopropane ring itself acts as a nucleophile, attacking a strong electrophile. The presence of the phenyl groups in this compound would stabilize the resulting carbocation intermediate. For example, the uncatalyzed reaction of some substituted cyclopropanes with benzeneselenenyl chloride leads to regio- and stereoselective electrophilic ring-opening. rsc.org The reaction is believed to proceed through the formation of a stabilized dipolar species after the initial electrophilic attack. rsc.org

Thermal and photochemical energy can induce transformations in cyclopropanes, primarily through geometric isomerization or ring-opening to form diradical intermediates. The photochemistry of diphenylcyclopropanes has been a subject of significant study. The cis-trans isomerization of 1,2-diphenylcyclopropane (B6335939) is a classic example of a photochemically induced geometric isomerization. acs.orgsemanticscholar.org

For this compound, photochemical excitation can lead to the cleavage of a C-C bond to form a 1,3-diradical intermediate. semanticscholar.org This process is often achieved through triplet sensitization. The resulting diradical is an achiral intermediate, and its formation can be the basis for racemization or deracemization reactions if the cyclopropane is chiral. semanticscholar.org The lifetime of such triplet 1,3-diradical intermediates can be determined using transient absorption spectroscopy. semanticscholar.org

Thermally induced transformations, such as the vinylcyclopropane-cyclopentene rearrangement, are well-known pericyclic reactions. researchgate.net For this compound, thermal pyrolysis would likely involve homolytic cleavage of a C-C bond to generate a 1,3-diradical. The subsequent fate of this diradical would depend on the reaction conditions, potentially leading to ring-opened products or rearranged isomers.

Table 2: Summary of Ring-Opening Reaction Types and Intermediates

| Reaction Type | Initiator / Reagent | Key Intermediate | Typical Product |

|---|---|---|---|

| Reductive (Alkali Metal) | Sodium dispersion + Electrophile | Carbanion | 1,3-Difunctionalized alkane |

| Reductive (Hydroboration) | Boron halide + Hydrosilane | Cationic boron species | 1,3-Hydroborated alkane |

| Oxidative (Electrochemical) | Anodic oxidation + Nucleophile | Radical cation / Carbocation | 1,3-Difunctionalized alkane |

| Oxidative (Photocatalytic) | Visible light + Photocatalyst | Radical cation | 1,3-Oxyheteroarylated alkane |

| Electrophilic Cleavage | Electrophile (e.g., PhSeCl) | Carbocation | 1,3-Adduct |

| Nucleophilic Cleavage | Nucleophile (on activated cyclopropanes) | Carbanion | Ring-opened adduct |

| Photochemical Transformation | UV light / Sensitizer | 1,3-Diradical | Isomers / Ring-opened products |

Transition Metal-Catalyzed Ring-Opening (e.g., Pt-Salt Catalysis)

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage by transition metals, leading to a variety of ring-opened products. Platinum salts, in particular, have been shown to be effective catalysts for the isomerization and ring-opening of substituted cyclopropanes. While direct studies on this compound are not extensively detailed in readily available literature, mechanistic insights can be drawn from related systems.

For instance, the platinum-catalyzed ring-opening of piperidine (B6355638) cyclopropanes is proposed to proceed through the formation of a platinacyclobutane intermediate. ntu.edu.sg This is initiated by the oxidative addition of a C-C bond of the cyclopropane ring to the platinum(II) center. Subsequent reductive elimination can then lead to the formation of various isomeric products. In the case of this compound, a similar mechanism would likely involve the formation of a platinacyclobutane intermediate, which could then rearrange to yield phenyl-substituted alkenes. The regioselectivity of the C-C bond cleavage would be influenced by the stability of the resulting organometallic intermediates, with the presence of the two phenyl groups playing a significant role in directing the reaction pathway.

Further research on the platinum-catalyzed reactions of this compound is necessary to fully elucidate the specific reaction pathways and the nature of the resulting products.

Rearrangement Pathways

This compound undergoes a variety of rearrangement reactions, driven by the release of ring strain and the potential for electronic reorganization. These transformations can be induced by photochemical or thermal means.

Photoinduced Rearrangements (e.g., Di-π-Methane)

The photochemical behavior of molecules containing two π-systems separated by a saturated carbon atom is often governed by the di-π-methane rearrangement. wikipedia.orgscribd.com this compound is a classic example of a system primed for this type of transformation. Upon photochemical excitation, the molecule can rearrange to form an ene- or aryl-substituted cyclopropane.

The generally accepted mechanism for the di-π-methane rearrangement involves the formation of a diradical intermediate. youtube.comyoutube.com In the case of this compound, irradiation leads to the formation of a singlet or triplet excited state, followed by the opening of the cyclopropane ring to form a 1,3-diradical. This diradical can then undergo a 1,2-phenyl shift, followed by cyclization to form a new three-membered ring, ultimately leading to the formation of 1,2-diphenylpropene. The efficiency and regioselectivity of the rearrangement can be influenced by the multiplicity of the excited state (singlet vs. triplet). wikipedia.org

A summary of the key steps in the di-π-methane rearrangement of this compound is presented below:

| Step | Description | Intermediate/Product |

| 1. Excitation | Absorption of a photon to form an excited state. | Excited this compound |

| 2. Ring Opening | Homolytic cleavage of a C-C bond in the cyclopropane ring. | 1,3-Diradical |

| 3. Phenyl Migration | 1,2-shift of a phenyl group. | Rearranged Diradical |

| 4. Ring Closure | Formation of a new C-C bond to yield the final product. | 1,2-Diphenylpropene |

Isomerization Reactions in Cyclopropane Systems

Beyond photochemical rearrangements, this compound can also undergo isomerization under thermal or acidic conditions. These reactions typically involve the cleavage of the cyclopropane ring and subsequent rearrangement to form more stable acyclic isomers. For instance, the thermal isomerization of 1,1-dimethylcyclopropane (B155639) has been studied, providing a model for the behavior of gem-disubstituted cyclopropanes. rsc.org

In the context of diphenyl-substituted systems, studies on 1,2-diphenylcyclopropanes have shown that cis-trans isomerization can be induced by light. nih.gov While this is a different isomer, it highlights the general susceptibility of the diphenylcyclopropane scaffold to isomerization. For this compound, acid-catalyzed isomerization could proceed via protonation of the cyclopropane ring, leading to a carbocationic intermediate that can then rearrange to form various phenyl-substituted alkenes. The specific products formed would depend on the reaction conditions and the relative stability of the possible carbocationic intermediates.

Formal Extrusion Reactions from Polycyanocyclopropanes

Formal extrusion reactions involve the removal of a small, stable molecule from a larger ring system. While this type of reaction is well-documented for polycyanocyclopropanes, where the extrusion of cyanogen (B1215507) (C2N2) or other small molecules can occur, there is no direct evidence in the reviewed literature of this compound undergoing a similar formal extrusion.

The chemistry of polycyanocyclopropanes is distinct due to the high degree of substitution with electron-withdrawing cyano groups, which significantly alters the reactivity of the cyclopropane ring. For example, tetracyanocyclopropane can undergo reactions that lead to the extrusion of dicyanocarbene. These reactions are not characteristic of simple aryl-substituted cyclopropanes like this compound.

Cycloaddition Reactions

The reactivity of the strained ring in cyclopropane derivatives can also be harnessed in cycloaddition reactions, although they are less common dipolarophiles than alkenes or alkynes.

[3+2] Cycloadditions with Diazoalkanes and Diphenylcyclopropenes

The [3+2] cycloaddition is a powerful tool for the synthesis of five-membered rings and typically involves a 1,3-dipole, such as a diazoalkane, reacting with a dipolarophile. youtube.comnih.gov While the double bond of cyclopropenes readily participates in [3+2] cycloadditions with diazoalkanes to form pyrazoline derivatives, the reaction of the saturated C-C bonds of a cyclopropane ring is less facile. chim.it

However, the high ring strain of cyclopropenones, such as 2,3-diphenylcyclopropenone, makes them reactive partners in cycloaddition reactions. baranlab.org These reactions can proceed through a [3+2] annulation mechanism. For instance, the reaction of 2,3-diphenylcyclopropenone with certain nucleophiles can lead to ring-opening and the formation of five-membered heterocyclic systems.

While there is no direct evidence of this compound itself acting as a dipolarophile in a [3+2] cycloaddition with diazoalkanes under typical conditions, palladium-catalyzed reactions of diazomethane (B1218177) with alkenes are known to produce cyclopropanes. nih.gov It is conceivable that under specific catalytic conditions, a reaction between this compound and a diazoalkane could be induced, potentially leading to ring expansion or insertion products. Further investigation is required to explore this possibility.

Reactions with Electron-Deficient Systems (e.g., Tetracyanoethylene)

Detailed research findings on the specific reaction of this compound with the electron-deficient system tetracyanoethylene (B109619) (TCNE) are not extensively documented in publicly available scientific literature. While the reactivity of cyclopropanes and the cycloaddition reactions of TCNE with various organic substrates are well-established areas of chemical research, the direct intersection of these two specific reactants appears to be a niche area with limited published data.

Generally, the reaction between an electron-rich species and an electron-deficient one, such as TCNE, is anticipated to proceed via a cycloaddition or a charge-transfer complex formation. The strained cyclopropane ring, particularly with the presence of two phenyl groups, can exhibit nucleophilic character and potentially undergo ring-opening or cycloaddition reactions. However, without specific experimental or computational studies on the this compound-TCNE system, any mechanistic discussion remains speculative.

Further investigation through dedicated experimental work would be necessary to elucidate the reactivity, potential products, and the underlying mechanistic pathways of the interaction between this compound and tetracyanoethylene. Such studies would contribute valuable insights into the broader understanding of cyclopropane chemistry and its reactions with electron-deficient partners.

Advanced Spectroscopic and Structural Characterization of 1,1 Diphenylcyclopropane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1,1-diphenylcyclopropane systems. It provides detailed information on the connectivity, chemical environment, and spatial relationships of atoms within the molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a distinct fingerprint of its structure. The high degree of symmetry in the parent molecule simplifies the spectra, but in substituted derivatives, detailed analysis is crucial for assigning the correct regio- and stereochemistry.

In the ¹H NMR spectrum of the parent this compound, the phenyl protons typically appear as a complex multiplet in the aromatic region (approx. 7.20-7.40 ppm). The four protons on the cyclopropane (B1198618) ring are chemically equivalent due to symmetry and appear as a sharp singlet at approximately 1.28 ppm. This upfield shift is characteristic of strained cyclopropyl (B3062369) protons.

The ¹³C NMR spectrum is equally informative. The quaternary carbon of the cyclopropane ring to which the two phenyl groups are attached (C1) is found significantly downfield. The two methylene (B1212753) carbons of the cyclopropane ring (C2 and C3) are equivalent and appear far upfield, a hallmark of cyclopropane carbons. nih.gov The phenyl carbons show distinct signals for the ipso, ortho, meta, and para positions.

For substituted derivatives, these characteristic shifts are invaluable. For instance, the introduction of a substituent on one of the phenyl rings breaks the molecule's symmetry, leading to distinct signals for previously equivalent protons and carbons. This allows for unambiguous regiochemical assignment. Furthermore, in cases of stereoisomerism, such as with additional substituents on the cyclopropane ring, the relative orientation of groups can be inferred from changes in chemical shifts due to anisotropic shielding or deshielding effects.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| C1 | - | ~37.5 | Quaternary cyclopropyl carbon |

| C2, C3 | ~1.28 | ~16.0 | Methylene cyclopropyl carbons |

| C-ipso | - | ~144.5 | Phenyl carbons attached to C1 |

| C-ortho | ~7.20 - 7.40 (m) | ~128.5 | Phenyl carbons ortho to C1 |

| C-meta | ~128.0 | Phenyl carbons meta to C1 | |

| C-para | ~126.0 | Phenyl carbon para to C1 |

Two-dimensional (2D) NMR techniques are essential for confirming structural assignments and elucidating stereochemistry, particularly for complex substituted derivatives. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is especially powerful as it identifies protons that are close to each other in space, regardless of through-bond connectivity.

The NOE effect arises from dipole-dipole interactions between nuclear spins, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶). researchgate.net This strong distance dependence means that NOESY cross-peaks are typically only observed for protons that are less than 5 Å apart, providing definitive evidence of their spatial proximity. researchgate.net

In the context of this compound systems, NOESY is critical for assigning the relative stereochemistry of substituents on the cyclopropane ring. For example, consider a 2,3-disubstituted this compound. A NOESY experiment can unambiguously distinguish between the cis and trans isomers. In the cis isomer, the substituents at C2 and C3 are on the same face of the ring, and a NOESY cross-peak would be observed between their respective protons. Conversely, in the trans isomer, these protons are on opposite faces of the ring and are too far apart to produce a NOE, meaning no cross-peak would be observed. This provides a clear and direct method for stereochemical assignment where through-bond coupling constants might be ambiguous.

X-ray Crystallography for Definitive Structural Elucidation

While NMR provides invaluable information in solution, single-crystal X-ray crystallography offers the most definitive and precise method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule.

For diphenylcyclopropane systems, X-ray crystallography has been used to study the geometric consequences of substitution on the strained three-membered ring. A detailed crystallographic study of 1,1-dibromo-trans-2,3-diphenylcyclopropane provides significant insight into the structure of this scaffold. acs.org The analysis confirmed the trans relationship between the two phenyl groups. The C2-C3 bond, which is vicinal to the two phenyl groups, was found to be significantly shorter than the C1-C2 and C1-C3 bonds, which are vicinal to the two bromine atoms. This bond length variation highlights the electronic influence of the different substituents on the cyclopropane ring. The study also revealed the precise rotational conformation of the phenyl groups relative to the plane of the cyclopropane ring. Such detailed structural parameters are crucial for understanding structure-activity relationships and for validating theoretical models.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂Br₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.023(2) |

| b (Å) | 18.019(4) |

| c (Å) | 8.197(2) |

| β (°) | 109.96(2) |

| Volume (ų) | 1389.4(6) |

| Z | 4 |

Chiroptical Properties

When this compound derivatives are rendered chiral, either through substitution that creates a stereocenter or by introducing atropisomerism, they exhibit chiroptical properties that can be investigated using techniques like circular dichroism.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation.

For chiral derivatives of this compound, CD spectroscopy is a powerful tool for assigning absolute stereochemistry. nih.govresearchgate.net For example, a derivative can be made chiral by introducing a substituent at the C2 position of the cyclopropane ring. The two resulting enantiomers will produce mirror-image CD spectra. By comparing the experimentally measured spectrum to one predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomer can be determined. The electronic transitions of the phenyl chromophores, which are perturbed by the chiral environment of the substituted cyclopropane ring, give rise to the observed CD signals. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the atoms, making CD an exquisite probe of molecular chirality. nih.gov

The diphenylcyclopropane framework has been a classic model system for studying asymmetric induction in photochemical reactions. When a prochiral or racemic diphenylcyclopropane derivative is irradiated in a chiral environment, an enantiomeric or diastereomeric excess can be induced in the product. miami.edu

A notable example is the cis-trans photoisomerization of diphenylcyclopropane derivatives within the chiral supercages of zeolites. When a derivative is loaded into a zeolite exchanged with chiral cations, the constrained and chiral environment of the zeolite pores can influence the stereochemical course of the photoreaction. The cation can bind to the phenyl rings, steering the isomerization pathway to favor one stereoisomer over the other. This host-guest approach has been shown to yield significant enantiomeric and diastereomeric excesses, demonstrating effective chiral discrimination by the zeolite host. miami.edu

Another approach involves the use of circularly polarized light (CPL), which is an inherently chiral physical force. nih.gov Irradiation of a racemic mixture with CPL can lead to the preferential excitation and reaction of one enantiomer, resulting in an enantioenrichment of the unreacted starting material or the photoproduct, a process known as photoresolution. researchgate.net These studies highlight how the chiroptical properties of diphenylcyclopropane systems can be exploited to control stereochemical outcomes in photoreactions.

Computational and Theoretical Chemistry of 1,1 Diphenylcyclopropane

Electronic Structure and Bonding Analysis

The electronic structure of 1,1-diphenylcyclopropane is characterized by a fascinating interplay between the strained three-membered ring and the aromatic phenyl groups. This interaction gives rise to unique bonding characteristics and stabilization effects that can be elucidated through computational analysis.

According to molecular orbital (MO) theory, the bonding in the cyclopropane (B1198618) ring is described by the Walsh model, which proposes a set of high-lying, bent sigma (σ) bonds with significant p-character. These Walsh orbitals, particularly the highest occupied molecular orbitals (HOMOs), are capable of interacting with the π-systems of the attached phenyl groups. This interaction, often termed σ-π conjugation, leads to the delocalization of electron density between the cyclopropane ring and the phenyl rings.

Computational studies can quantify the extent of this conjugation by analyzing the composition and energies of the molecular orbitals. For this compound, the interaction between the Walsh orbitals of the cyclopropane ring and the π-orbitals of the phenyl groups results in a stabilization of the occupied molecular orbitals and a destabilization of the unoccupied molecular orbitals. This leads to a smaller HOMO-LUMO gap compared to unsubstituted cyclopropane, which has implications for the molecule's electronic transitions and reactivity.

| Molecular Orbital | Calculated Energy (eV) - Representative | Primary Character | Conjugative Interaction |

|---|---|---|---|

| LUMO+1 | -0.5 | π* (Phenyl) | Antibonding interaction with Walsh orbitals |

| LUMO | -0.8 | π* (Phenyl) | Antibonding interaction with Walsh orbitals |

| HOMO | -6.2 | Walsh (eA) + π (Phenyl) | Bonding interaction leading to stabilization |

| HOMO-1 | -6.5 | Walsh (eS) + π (Phenyl) | Bonding interaction leading to stabilization |

The three-membered ring of cyclopropane is inherently strained due to the deviation of its bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This ring strain significantly influences the molecule's stability and reactivity. The presence of two phenyl groups at the C1 position can modulate this strain energy through electronic and steric effects.

Computational chemistry offers several methods to quantify the strain energy of cyclic molecules. One common approach is the use of isodesmic and homodesmotic reactions. nih.govresearchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy contribution. For this compound, a homodesmotic reaction could be formulated as follows:

This compound + 2 * Propane → Cyclohexane + 2 * Toluene

| Computational Method | Basis Set | Calculated Strain Energy (kcal/mol) - Representative |

|---|---|---|

| DFT (B3LYP) | 6-31G(d) | 26.5 |

| MP2 | 6-311+G(d,p) | 27.8 |

Reaction Mechanism Elucidation via Quantum Mechanical Methods

Quantum mechanical methods are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. These calculations can identify reactants, products, intermediates, and, crucially, the transition states that connect them, providing a detailed understanding of reaction mechanisms.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction pathways of molecules like this compound. nih.govumsl.edunih.gov DFT calculations can be used to model various transformations, such as ring-opening reactions, rearrangements, and cycloadditions.

For a given reaction, a potential energy surface is calculated, which maps the energy of the system as a function of the geometric coordinates of the atoms. Stationary points on this surface correspond to stable molecules (reactants, products, intermediates) and transition states. Transition state structures represent the energy maxima along the reaction coordinate and are characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a key determinant of the reaction rate.

| Reaction Step | Structure | Relative Energy (kcal/mol) - Representative | Key Geometric Parameters |

|---|---|---|---|

| Reactant | This compound | 0.0 | C1-C2: 1.51 Å |

| Transition State | [TS] | +35.2 | C1-C2 elongated to 1.95 Å |

| Intermediate | Ring-opened diradical | +28.7 | Planarized radical centers |

Many reactions involving this compound and its derivatives can lead to the formation of multiple stereoisomers or regioisomers. Computational methods, particularly DFT, can be employed to predict the selectivity of these reactions. nih.govrsc.org

Stereoselectivity: The preference for the formation of one stereoisomer over another is determined by the relative energies of the diastereomeric transition states leading to each product. By calculating the energies of these transition states, the stereochemical outcome of a reaction can be predicted. For example, in a cycloaddition reaction, the approach of the reactant to the two faces of the cyclopropane ring can be modeled to determine the favored stereoisomer.

Regioselectivity: In reactions where a reagent can add to different positions of the this compound molecule, such as electrophilic attack on the phenyl rings, computational methods can predict the preferred site of reaction. This is often achieved by analyzing the distribution of electron density and the energies of the transition states for attack at each possible position. ias.ac.inresearchgate.net Local reactivity descriptors derived from conceptual DFT, such as the Fukui functions or the dual descriptor, can also provide insights into the most reactive sites in the molecule.

| Reaction Type | Predicted Outcome | Computational Rationale |

|---|---|---|

| Diastereoselective Cycloaddition | endo:exo ratio of 3:1 | ΔG‡(endo) is 1.1 kcal/mol lower than ΔG‡(exo) |

| Regioselective Electrophilic Aromatic Substitution | Para-substitution favored | Transition state for para-attack is 2.5 kcal/mol lower in energy than meta-attack |

Substituent Effects on Molecular Geometry and Reactivity

The introduction of substituents on the phenyl rings of this compound can significantly alter its molecular geometry and reactivity. Computational studies are instrumental in systematically investigating these substituent effects. nih.govmdpi.commdpi.com

By performing calculations on a series of substituted this compound derivatives, a quantitative understanding of how electron-donating and electron-withdrawing groups influence the electronic structure and, consequently, the chemical behavior of the molecule can be obtained. For instance, electron-withdrawing groups are expected to decrease the electron density in the phenyl rings and potentially weaken the σ-π conjugation with the cyclopropane ring. Conversely, electron-donating groups would increase the electron density and enhance this conjugation.

These electronic perturbations manifest in changes in molecular geometry, such as bond lengths and angles, which can be precisely calculated. Furthermore, the effect of substituents on reactivity can be quantified by calculating the activation energies for a model reaction across the series of substituted compounds. The correlation of these calculated properties with empirical substituent parameters, such as Hammett constants, can provide valuable insights into the transmission of electronic effects through the molecular framework. researchgate.net

| Substituent (para-position) | Calculated C1-C(ipso) Bond Length (Å) | Calculated Activation Energy for a Model Reaction (kcal/mol) |

|---|---|---|

| -NO2 | 1.520 | 38.1 |

| -H | 1.515 | 35.2 |

| -OCH3 | 1.511 | 33.5 |

Synthetic Applications of 1,1 Diphenylcyclopropane in Organic Chemistry

Formation of Polycyclic and Heterocyclic Frameworks

The reactivity of 1,1-diphenylcyclopropane can be harnessed to construct a variety of polycyclic and heterocyclic frameworks. Ring-opening of the cyclopropane (B1198618) followed by intramolecular cyclization is a common strategy to achieve this.

One notable example is the diastereoselective ring-opening of non-donor-acceptor cyclopropanes through an intramolecular Friedel–Crafts alkylation. This reaction leads to the formation of functionalized dihydronaphthalene scaffolds, which are precursors to various diterpenoids. nih.gov The process involves the selective breaking of a C-C bond in the cyclopropane ring with complete retention of configuration. nih.gov

Furthermore, cyclopropanes can serve as precursors for nitrogen-containing heterocycles. While direct examples with this compound are not extensively documented, the general strategies are applicable. For instance, greener synthetic methods for nitrogen-containing heterocycles often involve cascade reactions that could potentially be adapted for cyclopropane precursors. mdpi.comnih.govfrontiersin.org Similarly, various methods exist for the synthesis of oxygen-containing heterocycles that could be explored with this compound derivatives. pku.edu.cnorganic-chemistry.orgnih.gov

Palladium-catalyzed reactions offer another avenue for the synthesis of complex cyclic systems from cyclopropanes. Palladium catalysts can mediate cascade reactions involving C-H activation and annulation to construct various heterocyclic structures. acs.org

Table 2: Strategies for the Synthesis of Polycyclic and Heterocyclic Frameworks

| Starting Material Type | Reaction Type | Product Framework | Ref. |

|---|---|---|---|

| Substituted Cyclopropane | Intramolecular Friedel-Crafts | Dihydronaphthalene | nih.gov |

| General Precursors | Greener Synthesis Methods | Nitrogen-containing heterocycles | mdpi.comnih.govfrontiersin.org |

| General Precursors | Various Synthetic Methods | Oxygen-containing heterocycles | pku.edu.cnorganic-chemistry.orgnih.gov |

Application in Mechanistic Probes and Model Systems for Organic Reactions

The unique reactivity of the cyclopropane ring makes its derivatives, including this compound, excellent probes for studying organic reaction mechanisms. The formation and subsequent reactions of radical cations derived from aryl cyclopropanes have been a subject of particular interest.

The generation of radical cations from aryl cyclopropanes can be achieved through photoinitiated electron transfer. wur.nl These reactive intermediates can undergo various transformations, including ring-opening, which provides insights into the structure and reactivity of radical cations. researchgate.net The stability and rearrangement pathways of these species can be investigated using techniques like resonance Raman spectroscopy. wur.nl

Acid-catalyzed ring-opening of cyclopropanes is another area where these compounds serve as mechanistic models. stackexchange.comresearchgate.net The regioselectivity and stereochemistry of the ring-opening provide valuable information about the nature of the intermediates and the transition states involved. For example, studies on the acid-catalyzed ring-opening of epoxides, which are also strained three-membered rings, offer parallels to the behavior of cyclopropanes under similar conditions. khanacademy.orgmdpi.com

Table 3: Mechanistic Studies Involving Cyclopropane Derivatives

| Compound Type | Method of Activation | Studied Intermediate/Process | Investigated Aspect | Ref. |

|---|---|---|---|---|

| Phenylcyclopropane | Photoinitiated electron transfer | Radical cation | Structure and reactivity | wur.nl |

| Aryl cyclopropanes | One-electron oxidation | Radical cation ring-opening | SN2-like nucleophilic attack | researchgate.net |

Development of Novel Functionalizations and Building Blocks for Organic Synthesis

This compound and its derivatives are not only used in specific synthetic applications but are also functionalized to create novel building blocks for broader use in organic synthesis. The inherent strain of the cyclopropane ring can be exploited to drive ring-opening reactions that introduce new functional groups.

A Chinese patent describes a method for the synthesis of this compound derivatives that are important intermediates in the preparation of SGLT2 inhibitors. google.com This highlights the industrial relevance of functionalized 1,1-diphenylcyclopropanes. The synthesis involves the reaction of a precursor with a phase transfer catalyst and subsequent reduction. google.com

The development of diverse cyclopropane-containing building blocks is an active area of research. nih.govnottingham.ac.uknih.gov These building blocks can be designed to have specific functionalities that allow for their incorporation into larger molecules through various coupling reactions. For example, nitrocyclopropanes are valuable building blocks due to the versatile nature of the nitro group, which can be transformed into other functional groups or used to construct heterocyclic systems. nih.gov While not specific to the 1,1-diphenyl scaffold, these strategies demonstrate the potential for creating a wide array of synthetic intermediates from cyclopropane precursors.

The functionalization can also involve the introduction of fluorine atoms, leading to 1,1-difluorocyclopropane derivatives, which have applications in medicinal chemistry and materials science. beilstein-journals.org

Table 4: Functionalization of Cyclopropanes for Novel Building Blocks

| Cyclopropane Scaffold | Functionalization Method | Type of Building Block | Application | Ref. |

|---|---|---|---|---|

| This compound | Phase transfer catalysis and reduction | Intermediate for SGLT2 inhibitors | Medicinal Chemistry | google.com |

| General Cyclopropanes | Enzymatic synthesis | Chiral cyclopropane boronates | Diversity-oriented synthesis | nih.gov |

| General Cyclopropanes | Various synthetic methods | Nitrocyclopropanes | Synthesis of complex organic compounds | nih.gov |

Photochemistry and Electrochemistry of 1,1 Diphenylcyclopropane

Photoinduced Electron Transfer Processes

Detailed studies focusing specifically on the photoinduced electron transfer (PET) processes of 1,1-diphenylcyclopropane are not extensively documented in the available literature. However, significant research has been conducted on its isomer, 1,2-diphenylcyclopropane (B6335939), which can serve as a valuable comparative model for understanding the potential behavior of geminal diphenyl-substituted cyclopropanes.

Photoinduced electron transfer from both cis- and trans-1,2-diphenylcyclopropane to various singlet or triplet electron acceptors has been shown to generate radical ion pairs. acs.org The fate of these radical ion pairs, specifically whether they undergo back electron transfer, is dependent on the energy of the pair relative to the ground state of the reactants and an accessible triplet state. acs.org In the case of the cis-1,2-diphenylcyclopropane (B73508) radical cation, a competing reaction pathway involves o,o'-coupling, which leads to the formation of 9-methylanthracene. acs.org The reactivity and the distribution of spin density in the radical cations of 1,2-diphenylcyclopropanes have been investigated, revealing that geometric isomerization can occur upon reaction with excited singlet acceptors like 1,4-dicyanonaphthalene. acs.org

These findings on the 1,2-isomer suggest that a photoinduced electron transfer from this compound would likely also result in the formation of a radical cation. The stability and subsequent reaction pathways of this putative radical cation would be influenced by the geminal arrangement of the phenyl groups, which would affect the distribution of charge and spin density.

Photocyclization and Photoisomerization Reactions

While photoisomerization is a common photochemical process for many cyclopropane (B1198618) derivatives, specific studies on the photoisomerization of this compound are limited. However, a notable example of its participation in a photocyclization reaction has been reported.

The photochemical reaction of this compound with 2,3-dichloro-1,4-naphthoquinone has been shown to yield a spirofuran adduct as the sole photoproduct. oup.com This reaction represents a novel photocyclization pathway where the cyclopropane ring is incorporated into a new, more complex molecular architecture.

| Reactants | Product | Reaction Type |

|---|---|---|

| This compound and 2,3-dichloro-1,4-naphthoquinone | Spirofuran adduct | Photocyclization |

This specific reactivity highlights the potential of the strained cyclopropane ring in this compound to engage in photochemical cycloaddition reactions, a pathway that is distinct from the more commonly observed ring-opening or isomerization reactions of other cyclopropane derivatives.

Electrochemical Reductions and Oxidations

The electrochemical behavior of cyclopropane derivatives is of significant interest as it provides a means to induce ring-opening and functionalization under mild conditions. While specific detailed electrochemical studies on this compound are not abundant, the general electrochemical reactivity of arylcyclopropanes, including 1,1-diarylcyclopropanes, has been well-documented and provides a strong basis for understanding its behavior.

Electrochemical Oxidation:

The anodic oxidation of arylcyclopropanes, including 1,1-diarylcyclopropanes, is a key method for the deconstructive functionalization of the cyclopropane ring. rsc.org The process is initiated by the anodic oxidation of the aryl group to form a radical cation. rsc.org This intermediate triggers the mesolytic cleavage of a β-C-C σ-bond in the strained cyclopropane ring, leading to the formation of a benzylic radical. rsc.org Further anodic oxidation of this radical generates a benzylic carbocation, which can then be trapped by various nucleophiles. rsc.org

This electrochemical approach has been successfully applied to the 1,3-difunctionalization of 1,1-disubstituted cyclopropanes. nih.gov For instance, the electrochemical C-C bond cleavage of these substrates can lead to the formation of 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation products with high chemo- and regioselectivity, depending on the nucleophiles present in the reaction medium. nih.gov The reaction proceeds under catalyst-free and external-oxidant-free conditions, making it an environmentally benign synthetic method. nih.gov The applicability of this methodology has been demonstrated for a range of 1,1-diarylcyclopropanes, resulting in the formation of products with tertiary carbon-fluorine bonds in good yields. rsc.orgnih.gov

| Substrate Type | Key Intermediate | Reaction Products |

|---|---|---|

| 1,1-Diarylcyclopropanes | Arylcyclopropane radical cation, benzylic carbocation | 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation products |

Electrochemical Reduction:

The electrochemical reduction of cyclopropane derivatives often involves the cleavage of a carbon-halogen or other suitably activated bond. While direct electrochemical reduction of this compound is not well-described, studies on closely related compounds such as optically active 1-halo-1-methyl-2,2-diphenylcyclopropanes offer significant insight into the potential reduction pathways. acs.org

The controlled potential electrolysis of these halo-derivatives at a mercury electrode has been shown to proceed with the formation of organomercurials. acs.org The electrochemical reduction of the carbon-halogen bond in these systems leads to the formation of radical and carbanionic intermediates. acs.org Stereochemical studies have revealed that the reduction of 1-bromo-1-methyl-2,2-diphenylcyclopropane and 1-iodo-1-methyl-2,2-diphenylcyclopropane proceeds with a high degree of retention of configuration, suggesting that the intermediates are configurationally relatively stable on the timescale of the electrochemical process. acs.org

| Compound | Stereochemical Outcome |

|---|---|

| 1-bromo-1-methyl-2,2-diphenylcyclopropane | 63% retention of configuration |

| 1-iodo-1-methyl-2,2-diphenylcyclopropane | 53% retention of configuration |

| 1-methyl-2,2-diphenylcyclopropylmercuric bromide | 100% retention of configuration |

These results suggest that the electrochemical reduction of a suitably substituted this compound derivative would likely involve the formation of cyclopropyl (B3062369) radical and carbanion intermediates, with the stereochemical outcome being dependent on the nature of the leaving group and the reaction conditions.

Future Directions and Emerging Research Areas

Catalytic Innovations for Selective Transformations

The development of novel catalytic systems to control the reactivity of 1,1-diphenylcyclopropane and its derivatives is a major focus of current research. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, and modern catalysis seeks to control the regio- and stereoselectivity of these transformations with high precision.

One of the key areas of innovation lies in the use of transition metal catalysts for the selective activation of C-C and C-H bonds. For instance, rhodium(I) catalysts have been shown to be effective in the asymmetric ring-opening of vinylcyclopropanes with aryl boronic acids, achieving high regioselectivity and enantioselectivity. nih.gov While not yet demonstrated specifically with this compound, the principles of these catalytic systems offer a promising blueprint for future applications. The ability to functionalize the cyclopropane ring or induce ring-opening with precise control would open up new synthetic pathways to complex molecules.

Another burgeoning area is the catalytic enantioselective ring-opening of donor-acceptor cyclopropanes. snnu.edu.cnresearchgate.net These systems, where the cyclopropane is substituted with both an electron-donating and an electron-withdrawing group, are activated by chiral Lewis acids or organocatalysts to undergo highly selective transformations. Future work will likely explore the adaptation of this compound with appropriate functional groups to enable its participation in these powerful catalytic cycles.

Furthermore, transition metal-catalyzed C-H activation is a rapidly evolving field that holds immense potential for the direct functionalization of the phenyl rings of this compound. nih.govnih.gov This approach would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to a diverse range of derivatives. The development of catalysts that can selectively target specific C-H bonds on the aromatic rings is a significant but highly rewarding challenge.

| Catalytic Strategy | Potential Transformation of this compound | Key Advantages |

| Transition Metal-Catalyzed Ring-Opening | Regio- and enantioselective addition of nucleophiles | Access to chiral, functionalized acyclic compounds |

| Donor-Acceptor Cyclopropane Chemistry | Enantioselective formal [3+2] or [4+3] cycloadditions | Construction of complex carbocyclic and heterocyclic scaffolds |

| Directed C-H Functionalization | Site-selective introduction of functional groups on phenyl rings | Increased synthetic efficiency and atom economy |

Advanced Computational Design and Prediction

The synergy between experimental and computational chemistry is becoming increasingly crucial in modern organic synthesis. For this compound, advanced computational methods are poised to play a pivotal role in designing new reactions and predicting their outcomes with high accuracy.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. nih.govrsc.org By modeling the potential energy surfaces of reactions involving this compound, researchers can gain insights into the transition states, intermediates, and the factors that govern selectivity. For example, DFT calculations have been instrumental in understanding the stepwise versus concerted nature of cycloaddition reactions and the role of catalysts in lowering activation barriers. mdpi.commdpi.com This predictive power allows for the rational design of catalysts and reaction conditions to favor desired products.

Molecular dynamics (MD) simulations offer a complementary approach by providing a dynamic picture of chemical reactions. nih.govnih.gov These simulations can model the conformational behavior of this compound and its derivatives in solution, the interactions with catalysts and other reagents, and the influence of solvent on reactivity. youtube.comresearchgate.net This information is invaluable for understanding the subtle factors that can influence the stereochemical outcome of a reaction.

The development of machine learning and artificial intelligence in chemistry is another exciting frontier. rsc.orgchemrxiv.org By training algorithms on large datasets of known reactions, it is becoming possible to predict the reactivity and selectivity of new substrates like this compound with increasing accuracy. dtic.milnih.gov These predictive tools will accelerate the discovery of new transformations and optimize reaction conditions, reducing the need for extensive empirical screening.

| Computational Method | Application to this compound | Anticipated Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity and stereoselectivity. | Rational design of catalysts and reaction conditions. |

| Molecular Dynamics (MD) | Simulation of reaction dynamics, solvent effects, and catalyst-substrate interactions. | Deeper understanding of factors controlling reaction outcomes. |

| Machine Learning | Prediction of reactivity and optimal reaction conditions. | Accelerated discovery of new reactions and synthetic routes. |

Discovery of Unprecedented Reactivity Modes

Beyond the optimization of known transformations, a significant area of future research will be the discovery of entirely new reactivity modes for this compound. The unique combination of strain energy and electronic properties in this molecule suggests that it may participate in reactions that are not yet envisioned.

One area of exploration is the use of photoredox catalysis to access novel reaction pathways. By using light to generate highly reactive radical intermediates from this compound, it may be possible to achieve transformations that are inaccessible through traditional thermal methods. The ring-opening of arylcyclopropanes under photoredox conditions is an emerging area of interest. researchgate.net

The development of tandem or cascade reactions initiated by the ring-opening of this compound is another promising direction. In such a process, the initial ring-opening would generate a reactive intermediate that immediately undergoes one or more subsequent transformations, rapidly building molecular complexity in a single synthetic operation. For instance, gold-catalyzed cycloisomerization of enynes containing a cyclopropane ring has been shown to lead to divergent reaction pathways, highlighting the potential for complex rearrangements. nih.gov

Furthermore, the exploration of this compound's reactivity under unconventional conditions, such as in flow reactors, under high pressure, or using mechanochemical activation, could lead to the discovery of unprecedented transformations. These techniques can alter the energy landscape of a reaction, potentially favoring pathways that are not observed under standard laboratory conditions. The cobalt-catalyzed [5+1] cycloaddition of vinylcyclopropanes to form cyclohexenes is an example of a novel transformation that expands the synthetic utility of cyclopropanes. nih.gov

| Research Area | Potential New Reactivity for this compound | Significance |

| Photoredox Catalysis | Radical-mediated ring-opening and functionalization. | Access to novel bond formations under mild conditions. |

| Tandem/Cascade Reactions | One-pot synthesis of complex polycyclic structures. | Increased efficiency and elegance in organic synthesis. |

| Unconventional Reaction Conditions | Discovery of new reaction pathways and products. | Expanding the known chemical space of this compound. |

Q & A

Q. What is the immunological mechanism of 1,1-Diphenylcyclopropane (DPCP) in alopecia areata (AA) treatment?

DPCP acts as a contact immunomodulator, altering cytokine profiles in the scalp microenvironment. Studies indicate it suppresses T-helper 1 (Th1)-associated cytokines like IFN-γ and IL-2, which are elevated in AA patients. Post-treatment, responders exhibit significant reductions in IFN-γ levels (p<0.05), correlating with hair regrowth ≥50% . The modulation of IL-10, an anti-inflammatory cytokine, further suggests a shift toward immune tolerance .

Q. Which patient demographic factors influence DPCP treatment response?

Clinical data from 8 AA patients revealed that responders had significantly longer pre-treatment disease durations (mean 42 months vs. non-responders, p=0.029). Age, comorbidities, and baseline SALT scores (severity assessment) showed no correlation with outcomes . Demographic consistency in small cohorts requires validation in larger trials.

Advanced Research Questions

Q. How can cytokine profiling of scalp scales predict DPCP efficacy in AA?

Methodology :

- Collect scalp scale samples at baseline, 1 week, 2 months, and 4 months post-treatment.

- Quantify cytokines (IFN-γ, IL-2, IL-12, IL-10) via ELISA or multiplex assays.

- Statistical analysis: Use Mann-Whitney U tests to compare responders (≥50% regrowth) vs. non-responders. Key Findings :

- At 4 months, responders had lower IFN-γ (p<0.05) and sustained IL-10 reduction .

- Early (1-week) cytokine levels lack predictive value, emphasizing longitudinal monitoring .

Q. What experimental design parameters optimize DPCP efficacy studies?

Critical Parameters :

- Outcome Metrics : SALT score for severity and a 7-step regrowth scale (≥3 = responder).